molecular formula C19H22O4 B13895119 7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one CAS No. 144398-46-9

7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one

Cat. No.: B13895119
CAS No.: 144398-46-9
M. Wt: 314.4 g/mol
InChI Key: ZHQPRJMIAALFHX-ATTWWORZSA-N
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Description

7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one is a coumarin derivative characterized by a hydroxy-substituted octadienyloxy side chain. Its molecular formula is C₁₉H₂₂O₄, with an average molecular mass of 314.381 g/mol and a monoisotopic mass of 314.151809 g/mol . The compound features conjugated (2E,5E)-double bonds in the octadienyl moiety and a benzopyran-2-one (coumarin) core. It is registered under CAS RN 144398-46-9 and ChemSpider ID 22943420 . This oxyprenylated coumarin is noted for its structural novelty, representing a unique addition to the phytochemical pool of natural products .

Properties

CAS No.

144398-46-9

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

7-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]chromen-2-one

InChI

InChI=1S/C19H22O4/c1-14(5-4-11-19(2,3)21)10-12-22-16-8-6-15-7-9-18(20)23-17(15)13-16/h4,6-11,13,21H,5,12H2,1-3H3/b11-4+,14-10+

InChI Key

ZHQPRJMIAALFHX-ATTWWORZSA-N

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C/C=C/C(C)(C)O

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CC=CC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Octadienyl Group: The hydroxy-dimethyl-octadienyl group can be introduced through a series of reactions, including aldol condensation, reduction, and hydroxylation. The specific conditions for these reactions may vary, but they generally involve the use of strong bases, reducing agents, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the octadienyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares a coumarin core with several analogs but differs in substituent groups and side-chain configurations. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Bioactivity Reference
Target Compound C₁₉H₂₂O₄ 314.38 7-[(2E,5E)-7-Hydroxy-3,7-dimethyl-octadienyl]oxy Novel oxyprenylated structure; potential phytochemical applications
Auraptene (7-Geranyloxycoumarin) C₁₉H₂₂O₃ 298.38 7-Geranyloxy (2E,6E-diene chain, no hydroxy) Neuroprotective, soluble in DMSO (40 mg/mL)
Melicotriphyllin B C₂₂H₂₄O₇ 400.42 Hydroperoxy group, furo[3,2-g]benzopyranone core UV λmax: 269 nm (log ε 4.58); HR-ESIMS [M+Na]⁺ 423.1434
14d - - 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl] Melting point: 171°C; synthesized via ethanolamine reaction
6',7'-Dihydroxy Bergamottin C₂₁H₂₄O₆ 372.41 Dihydroxy psoralen derivative CAS 145414-76-2; structural analog of bergamottin
Ostruthine C₁₉H₂₂O₃ 298.38 6-(3,7-Dimethyl-2,6-octadienyl)-7-hydroxy Boiling point: 485.3°C; density 1.116 g/cm³

Key Differences and Implications

Functional Groups: The target compound’s 7-hydroxy group distinguishes it from Auraptene (geranyloxy) and Melicotriphyllin B (hydroperoxy). This hydroxy group may enhance hydrogen bonding and aqueous solubility compared to Auraptene’s nonpolar geranyl chain . Melicotriphyllin B’s hydroperoxy group increases reactivity, making it less stable than the hydroxy-substituted target compound .

Bioactivity: Auraptene exhibits neuroprotective/neuritogenic activity, attributed to its geranyl chain . The target compound’s bioactivity remains underexplored, but its hydroxy group may confer unique antioxidant or enzyme-inhibitory properties . Compounds like 14d and 14e () demonstrate how substituents (e.g., ethanolamine, pyridylamino) influence melting points and solubility, suggesting the target’s hydroxy group could similarly modulate physicochemical behavior .

Synthetic Routes :

  • Auraptene and Ostruthine are derived from natural sources or via geranyloxy coupling . The target compound’s synthesis likely involves oxyprenylation of coumarin cores, as seen in related hydroperoxy derivatives () .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound Auraptene Melicotriphyllin B Ostruthine
Molecular Weight 314.38 298.38 400.42 298.38
Solubility Not reported 40 mg/mL (DMSO) Not reported Not reported
Melting Point Not reported Not reported Not reported Not reported
Key Functional Group 7-Hydroxy Geranyloxy Hydroperoxy 7-Hydroxy

Table 2: Spectroscopic Data Comparison

Compound UV λmax (log ε) HR-ESIMS [M+Na]⁺ Notable NMR Shifts
Target Compound Not reported Not reported Not reported
Melicotriphyllin B 269 nm (4.58) 423.1434 ¹H-NMR: δ 1.68 (s, 3H, CH₃)
Auraptene Not reported Not reported ¹H-NMR: δ 5.5 (m, 1H, olefinic)

Biological Activity

The compound 7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one , commonly referred to as a derivative of coumarin, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24OC_{20}H_{24}O with a molecular weight of 344.4 g/mol. Its structure features a benzopyran moiety with hydroxyl and alkoxy substituents, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H24O
Molecular Weight344.4 g/mol
CAS Registry Number118584-19-3

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances electron donation capabilities, contributing to free radical scavenging activity. A study demonstrated that related coumarin derivatives showed a strong correlation between structure and antioxidant capacity, suggesting that the specific arrangement of functional groups in this compound may similarly confer antioxidant effects .

Antimicrobial Activity

A notable area of research has focused on the antimicrobial properties of this compound. It has been shown to exhibit antifungal activity against various pathogens. For instance, a study reported that derivatives of 3,7-dimethyl-2,6-octadienoic acids demonstrated significant inhibition rates against Rhizoctonia solani, suggesting that the structural features of these compounds play a critical role in their efficacy .

Case Studies

  • Fungicidal Activity : A recent study synthesized several analogs of 3,7-dimethyl-2,6-octadienoic acids and tested their fungicidal activity. The results indicated that certain compounds exhibited over 90% inhibition against R. solani at concentrations as low as 50 µg/mL .
  • Cytotoxic Effects : In vitro studies have shown potential cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells was highlighted in research involving chalcone derivatives, which share structural similarities with coumarins .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound may neutralize free radicals through hydrogen atom transfer or single electron transfer mechanisms.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism and proliferation.

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